
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is a heterocyclic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide typically involves the reaction of hydrazides with ketones or aldehydes. One common method involves heating a mixture of hydrazide and acetone under reflux conditions for several hours. The reaction mixture is then evaporated under reduced pressure, and the residue is purified using solvents such as diethyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-substituted 7-amino-4-methyl-2H-chromen-2-ones: These compounds share some structural similarities and have been studied for their antibacterial activity.
Cycloalka[b]pyridines: These derivatives have shown potential as selective kinase inhibitors and exhibit various biological activities.
Uniqueness
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide is unique due to its specific structure and the presence of both a pyrazole ring and a carboxamide group
Eigenschaften
CAS-Nummer |
406476-79-7 |
|---|---|
Molekularformel |
C7H10N4O2 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
5-oxo-N-(propan-2-ylideneamino)-1,4-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C7H10N4O2/c1-4(2)8-11-7(13)5-3-6(12)10-9-5/h3H2,1-2H3,(H,10,12)(H,11,13) |
InChI-Schlüssel |
XQFIBJLYBMBCIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1=NNC(=O)C1)C |
Löslichkeit |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


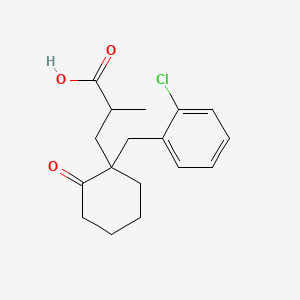
![2-[Amino(benzyl)amino]acetic acid](/img/structure/B14165466.png)
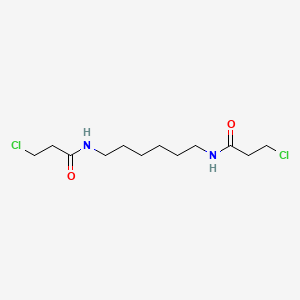
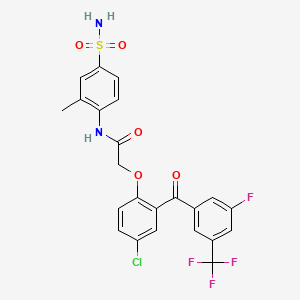

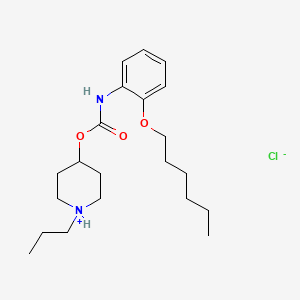
![4,4'-{[4-(Dimethylamino)phenyl]methylene}bis(2,6-dimethylphenol)](/img/structure/B14165489.png)
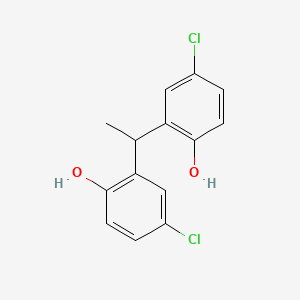
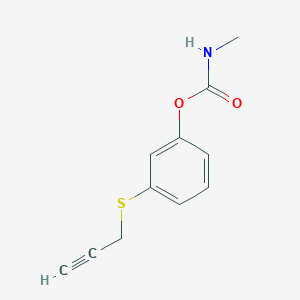
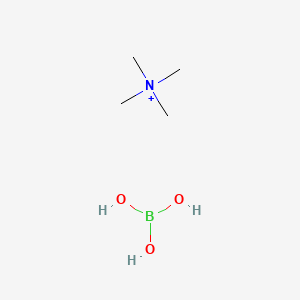
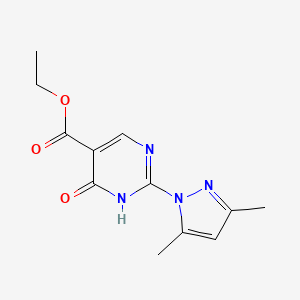
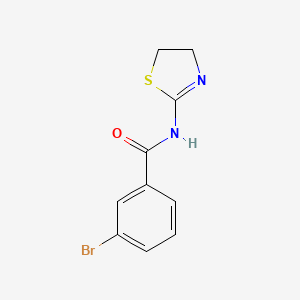

![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)
